molecular formula C16H15NO3 B2595310 2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile CAS No. 264617-43-8

2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile

Cat. No.: B2595310
CAS No.: 264617-43-8
M. Wt: 269.3
InChI Key: MAVSPDSCBUMZFQ-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a benzonitrile core substituted with a hydroxy group at the 6-position, linked to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group is a privileged structure in pharmaceutical science, known to contribute to bioactivity and molecular recognition in various therapeutically active compounds . The simultaneous presence of electron-donating (hydroxy) and electron-withdrawing (nitrile) groups on the benzene ring makes this compound a valuable scaffold for further chemical modification and library synthesis. Researchers can utilize this compound as a key intermediate in the design and development of novel molecules for various biological investigations. The compound is provided for research purposes as a building block for chemical synthesis and exploration of structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-6-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-15-7-6-11(9-16(15)20-2)8-12-4-3-5-14(18)13(12)10-17/h3-7,9,18H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSPDSCBUMZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=C(C(=CC=C2)O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile typically involves the reaction of 3,4-dimethoxybenzyl chloride with 6-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Production

For large-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Purification techniques such as recrystallization and column chromatography are also utilized.

Chemistry

In synthetic organic chemistry, 2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile serves as an intermediate for creating more complex molecules. Its unique structure allows for various chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of several bacterial strains by disrupting cellular processes or interfering with bacterial cell wall synthesis.

Anticancer Potential

The compound has been investigated for its anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The exact mechanism for this compound is not fully understood but may involve binding to proteins in cell signaling pathways or influencing biochemical pathways related to apoptosis.

Pharmacokinetics

Although specific pharmacokinetic data for this compound is limited, insights from related compounds suggest that its methoxy groups may enhance solubility and bioavailability.

Comparative Studies

Comparative studies with similar compounds highlight the unique biological activities attributed to the structural characteristics of this compound. For instance:

CompoundBiological Activity
3,4-DimethoxyphenethylamineAntidepressant effects
3,4-DimethoxybenzaldehydeAntioxidant properties
3,4-DimethoxyphenylacetonitrileCytotoxic effects on cancer cells

These studies underline how slight variations in molecular structure can lead to significant differences in biological activity.

Recent Research Insights

Recent studies have focused on synthesizing various derivatives of this compound to explore enhanced biological activities. For example, modifications leading to increased antiproliferative effects have been documented in research focused on benzo[b]furan derivatives . These findings suggest that structural optimization can lead to improved therapeutic potentials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Key Observations:

  • Core Structure : The target compound’s benzonitrile core distinguishes it from Rip-B (benzamide) and triazole derivatives (heterocyclic core). Verapamil shares a nitrile group but incorporates a branched aliphatic chain .
  • Substituents: All compounds feature 3,4-dimethoxyphenyl groups, but their positions and connectivity vary.
  • Molecular Weight : The target (~297.3 g/mol) is smaller than Verapamil (477.05 g/mol) and triazole derivatives (~380–400 g/mol), suggesting differences in bioavailability and permeability .

Physicochemical Properties

  • Melting Points : Rip-B has a melting point of 90°C , while Verapamil’s hydrochloride salt likely has a higher melting point due to ionic character. The target’s hydroxyl group may lower its melting point compared to Rip-B.
  • Solubility : The hydroxyl group in the target may enhance aqueous solubility relative to Verapamil and Rip-B, which lack polar groups .

Biological Activity

2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H17NO3\text{C}_{17}\text{H}_{17}\text{N}\text{O}_{3}

This indicates that it contains a benzene ring with hydroxyl and methoxy substituents, which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated. The effectiveness of this compound against microorganisms could be attributed to its ability to disrupt cellular processes or interfere with bacterial cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Similar compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on benzo[b]furan derivatives reveal a trend where structural modifications enhance anticancer activity, suggesting that this compound could follow a similar pattern .

The exact mechanism of action for this compound is not fully understood but may involve:

  • Binding to Specific Targets : The compound may bind to proteins involved in cell signaling pathways, altering their function and leading to changes in cellular processes.
  • Influencing Biochemical Pathways : It could affect pathways related to apoptosis and cell proliferation, similar to other compounds with analogous structures .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted in the body. While specific pharmacokinetic data for this compound is limited, insights from related compounds suggest that its methoxy groups may influence solubility and bioavailability.

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Demonstrated inhibition of bacterial growth; specific strains and concentration-dependent effects need further exploration.
Anticancer Activity Similar compounds have shown significant antiproliferative effects on various cancer cell lines; structure-activity relationship (SAR) studies indicate potential efficacy .
Mechanistic Insights Proposed interactions with cellular targets influencing apoptosis; further molecular docking studies are recommended .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionYield RangeReference
Reaction Temperature0°C → RT70–85%
Solvent SystemTHF/MeOH (4:1)65–80%
Catalyst (Pd/C) Loading5 wt%75–90%

Q. Table 2. Comparative Bioactivity Data

Assay TypeIC50 (µM)Cell LineReference
Calcium Channel Blockade0.8 ± 0.2HEK293
Cytotoxicity12.5 ± 3MCF-7

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